(Z)-3-Chloroacrylonitrile

Description

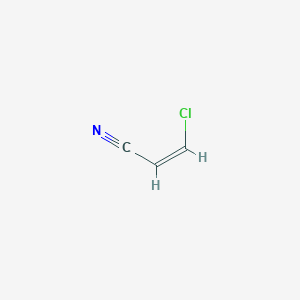

(Z)-3-Chloroacrylonitrile is a halogenated acrylonitrile derivative characterized by a chloro substituent at the β-position of the acrylonitrile backbone and a stereospecific Z-configuration. This compound is synthesized via base-catalyzed condensation reactions, such as the reaction of substituted aldehydes with acetonitrile derivatives under reflux conditions (e.g., methanolic sodium methoxide) . The Z-isomer is confirmed through single-crystal X-ray diffraction, which reveals planar geometry and distinct dihedral angles between substituents .

Acrylonitrile derivatives, including this compound, are of significant interest due to their biological activities. For instance, 2,3-diarylacrylonitrile analogs exhibit cytotoxic, spasmolytic, and antitumor properties, depending on their substituents . The chloro group in this compound may enhance electrophilicity, influencing reactivity in nucleophilic addition reactions or interactions with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-chloroprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN/c4-2-1-3-5/h1-2H/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFAYHWIVQDPCC-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\Cl)\C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis from Acrylonitrile: One common method involves the chlorination of acrylonitrile under controlled conditions to yield (Z)-3-Chloroacrylonitrile. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrially, this compound can be produced via the catalytic chlorination of acrylonitrile in the presence of a suitable catalyst. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Z)-3-Chloroacrylonitrile can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.

Reduction: Reduction of this compound can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, leading to a wide range of substituted acrylonitriles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

Reduction: Amines or other reduced forms.

Substitution: Substituted acrylonitriles with various functional groups.

Scientific Research Applications

Chemistry

- Synthesis of Complex Molecules : (Z)-3-Chloroacrylonitrile serves as a key intermediate in the synthesis of complex organic molecules. It can be polymerized to form polymers with unique properties, which are useful in various applications, including coatings and adhesives.

-

Reactivity and Functionalization : The compound can undergo oxidation, reduction, and substitution reactions. For instance:

- Oxidation : Yields oxidized derivatives such as carboxylic acids.

- Reduction : Produces amines or other reduced forms.

- Substitution : The chlorine atom can be replaced by nucleophiles like amines or alcohols, leading to a wide range of substituted acrylonitriles.

Biology and Medicine

- Drug Development : The reactivity of this compound makes it a potential candidate for synthesizing pharmaceutical intermediates. Its ability to inhibit certain enzymes through covalent bonding with active site residues suggests applications in therapeutic contexts .

- Biological Studies : It has been utilized in studies involving enzyme inhibition and protein modification. For example, research indicates that it can modify proteins through nucleophilic substitution reactions, impacting their activity and function .

Industry

- Material Science : In material science, this compound is used to produce specialty materials with specific chemical properties. This includes applications in the development of advanced polymers.

- Agriculture : The compound is also relevant in the synthesis of agrochemicals and pesticides, contributing to agricultural productivity.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for the sortase SrtA isoform in Staphylococcus aureus. This inhibition could potentially lead to therapeutic advancements against antibiotic-resistant strains of bacteria .

Case Study 2: Polymer Synthesis

A study focused on the polymerization of this compound revealed successful production of polymers with enhanced mechanical properties. The research highlighted the compound's role as a monomer in creating materials suitable for high-performance applications .

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: (Z)-3-Chloroacrylonitrile can act as an inhibitor for certain enzymes by forming covalent bonds with active site residues.

Protein Modification: The compound can modify proteins through nucleophilic substitution reactions, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Insights

- Conversely, chloro derivatives may exhibit higher electrophilicity, favoring reactivity in cross-coupling reactions.

- Aryl Substituents : Electron-rich groups (e.g., 3,4,5-trimethoxyphenyl in ) enhance cytotoxic activity by improving membrane permeability or target binding . Bulky substituents like indolyl may intercalate DNA or inhibit enzymes.

- Stereochemical Influence : The Z-configuration imposes steric constraints, affecting molecular packing (e.g., hydrogen-bonding patterns in ) and biological selectivity .

Biological Activity

(Z)-3-Chloroacrylonitrile is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and biological activities. This article explores its biological activity, including its potential mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of CHClN and features a double bond between the carbon atoms adjacent to the nitrile group. The presence of chlorine enhances its lipophilicity, which may facilitate its penetration through biological membranes, making it a candidate for various biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound can act as an inhibitor for specific enzymes by forming covalent bonds with active site residues, thereby altering their function. For example, it has been noted to modify proteins through nucleophilic substitution reactions .

- Protein Modification : The compound's reactivity allows it to modify proteins, which can affect their activity and interactions within biological systems .

Antitumor Activity

Research has indicated that this compound exhibits potential antitumor properties. A study focused on its interaction with various tumor cell lines demonstrated cytotoxic effects, suggesting that it may selectively target cancerous cells while sparing normal cells. Further investigations are necessary to elucidate the specific pathways involved in this activity .

Antimicrobial Properties

In vitro studies have shown that this compound possesses antibacterial activity against several gram-positive bacteria. The compound's efficacy was assessed against standard strains, indicating that it could serve as a basis for developing new antimicrobial agents .

Case Studies and Research Findings

- Cytotoxicity Assays : In a study evaluating the cytotoxic effects of various derivatives, this compound demonstrated significant tumor cell-specific cytotoxicity. The results indicated that modifications to the compound could enhance its potency against specific cancer cell lines .

- Enzyme Interaction Studies : Research exploring the interaction of this compound with enzymes revealed that it could act as a reversible or irreversible inhibitor depending on the target enzyme. This characteristic makes it a valuable tool for studying enzyme kinetics and mechanisms .

Summary of Findings

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antitumor | Enzyme inhibition, protein modification | Cancer therapy development |

| Antimicrobial | Bacterial inhibition | New antibiotic formulations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.